molecular formula C9H7BrN2O2 B572843 Ácido 3-bromo-8-metilimidazo[1,2-a]piridina-2-carboxílico CAS No. 1313712-29-6

Ácido 3-bromo-8-metilimidazo[1,2-a]piridina-2-carboxílico

Número de catálogo: B572843
Número CAS: 1313712-29-6
Peso molecular: 255.071
Clave InChI: VBSKBCORIVVKLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 3-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly as scaffolds for drug development .

Aplicaciones Científicas De Investigación

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the bromination of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .

Mecanismo De Acción

The mechanism of action of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its interaction with molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position and the carboxylic acid group at the 2-position makes it a versatile intermediate for further functionalization and drug development .

Actividad Biológica

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (Br-MIPCA) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure comprises a fused imidazole and pyridine ring system, characterized by a bromine atom at the 3-position and a carboxylic acid group at the 2-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment, antimicrobial properties, and modulation of cellular signaling pathways.

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • Structural Features : The presence of the bromine atom enhances lipophilicity, which may improve biological activity compared to non-brominated analogs.

The biological activity of Br-MIPCA is primarily attributed to its ability to interact with specific molecular targets. This interaction can involve:

  • Enzyme Inhibition : Br-MIPCA may inhibit enzymes involved in cancer progression, impacting cellular signaling pathways.
  • Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing biological responses.

The bromine and carboxylic acid groups are critical for these interactions, affecting the compound's reactivity and biological effects.

Biological Activities

Research indicates that Br-MIPCA exhibits several notable biological activities:

  • Antitumor Activity :
    • Br-MIPCA has shown potential as an inhibitor of certain enzymes linked to tumor growth. Studies indicate it may disrupt pathways crucial for cancer cell proliferation.
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest it possesses moderate effectiveness against specific pathogens, making it a candidate for further exploration in antimicrobial therapy.
  • Anti-inflammatory Effects :
    • Br-MIPCA may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Research Findings

Several studies have explored the biological activity of Br-MIPCA:

StudyFindings
Demonstrated enzyme inhibition related to cancer progression.
Reported antimicrobial activity against Gram-positive bacteria.
Showed potential anti-inflammatory effects in vitro.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on various cancer cell lines (e.g., A431, HT29) revealed that Br-MIPCA exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations indicated strong binding interactions between Br-MIPCA and target proteins involved in cell cycle regulation.
  • Antimicrobial Activity :
    • In a comparative study of antimicrobial agents, Br-MIPCA was tested against several bacterial strains. Results showed that it inhibited growth effectively at concentrations that were lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Propiedades

IUPAC Name

3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-3-2-4-12-7(10)6(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSKBCORIVVKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724485
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-29-6
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.